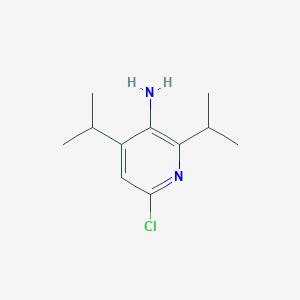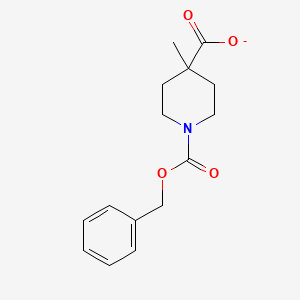
1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester is a chemical compound with the molecular formula C15H19NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride and methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
- The resulting 1-benzylpiperidine is then reacted with methyl chloroformate to yield 1-benzyl 4-methylpiperidine-1,4-dicarboxylate.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Benzylpiperidine: Lacks the ester groups present in 1,4-Piperidinedicarboxylic acid, 4-methyl-, 1-(phenylmethyl) ester.
4-Methylpiperidine: Lacks the benzyl and ester groups.
1-Benzyl 4-methylpiperidine: Lacks the ester groups.
Uniqueness
This compound is unique due to the presence of both benzyl and ester groups, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H18NO4- |
|---|---|
分子量 |
276.31 g/mol |
IUPAC 名称 |
4-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)7-9-16(10-8-15)14(19)20-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18)/p-1 |
InChI 键 |
JNCYTJCFOLFFMZ-UHFFFAOYSA-M |
规范 SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


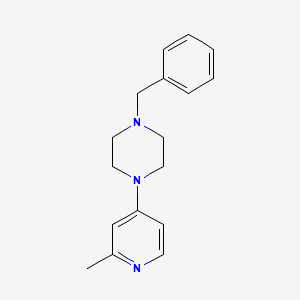
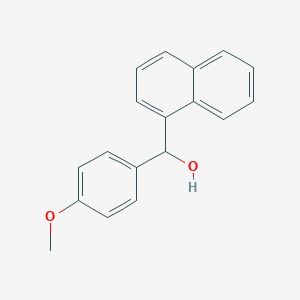
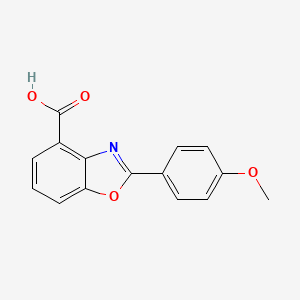
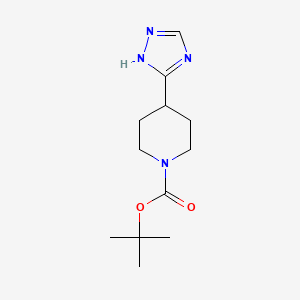

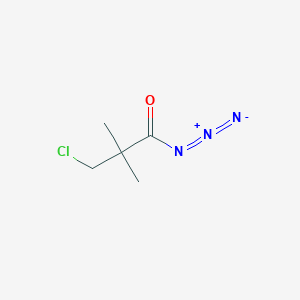
![8,9,10,11,11a,12-Hexahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B8457099.png)
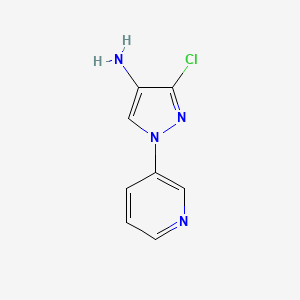
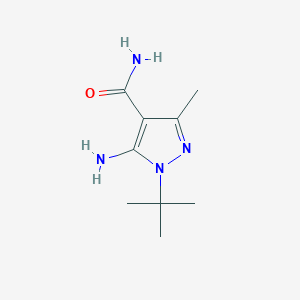
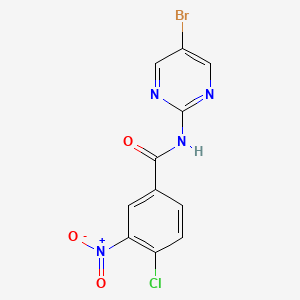
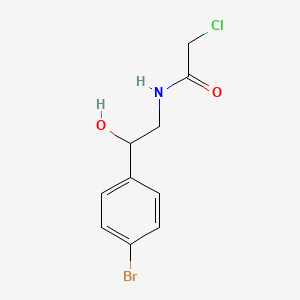
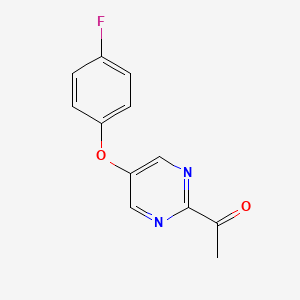
![5-Pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8457134.png)
